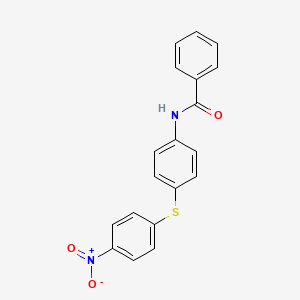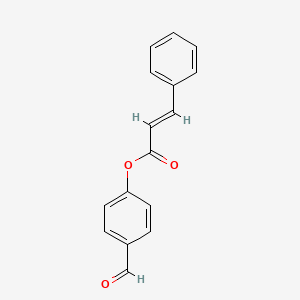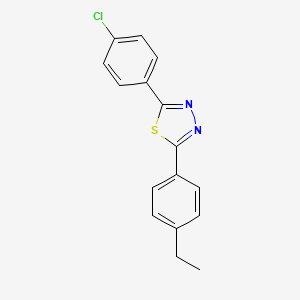![molecular formula C14H16BrNO2 B11709566 2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-(4-Brombenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet. Diese umfasst eine Brombenzyliden-Gruppe, eine Oxido-λ5-azanyl-Gruppe und einen Methylcyclohexanon-Kern.
Herstellungsmethoden
Die Synthese von 2-[(Z)-(4-Brombenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Brombenzyliden-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Brombenzaldehyd mit einem geeigneten Reagenz zur Bildung des Brombenzyliden-Zwischenprodukts.
Cyclohexanon-Derivatisierung: Der Cyclohexanon-Kern wird modifiziert, um die Oxido-λ5-azanyl-Gruppe einzuführen.
Kupplungsreaktion: Das Brombenzyliden-Zwischenprodukt wird dann mit dem modifizierten Cyclohexanon gekoppelt, um die endgültige Verbindung zu bilden.
Industrielle Produktionsmethoden können eine Optimierung der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren umfassen, um die Ausbeute und Reinheit zu erhöhen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM typically involves the reaction of 4-bromobenzaldehyde with 1-methyl-2-oxocyclohexan-1-aminium in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
2-[(Z)-(4-Brombenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Brombenzyliden-Gruppe kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und bestimmte Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-(4-Brombenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Die Forschung untersucht derzeit ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(Z)-(4-Brombenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Es wird angenommen, dass die Oxido-λ5-azanyl-Gruppe eine entscheidende Rolle für ihre biologische Aktivität spielt, indem sie mit Enzymen und Rezeptoren interagiert. Die Brombenzyliden-Gruppe kann ebenfalls zu ihrer Aktivität beitragen, indem sie die Bindung an Zielmoleküle erleichtert.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-[(Z)-(4-Brombenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
2-[(Z)-(4-Chlorbenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon: Diese Verbindung hat ein Chloratom anstelle eines Bromatoms, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.
2-[(Z)-(4-Fluorbenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon: Das Vorhandensein eines Fluoratoms kann die Stabilität der Verbindung und ihre Wechselwirkung mit biologischen Zielstrukturen beeinflussen.
2-[(Z)-(4-Methylbenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon: Die Methylgruppe kann die physikalischen Eigenschaften und die Reaktivität der Verbindung verändern.
Die Einzigartigkeit von 2-[(Z)-(4-Brombenzyliden)(oxido)-λ5-azanyl]-2-methylcyclohexanon liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H16BrNO2 |
|---|---|
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-(1-methyl-2-oxocyclohexyl)methanimine oxide |
InChI |
InChI=1S/C14H16BrNO2/c1-14(9-3-2-4-13(14)17)16(18)10-11-5-7-12(15)8-6-11/h5-8,10H,2-4,9H2,1H3/b16-10- |
InChI-Schlüssel |
GJGBNIYRWJKXID-YBEGLDIGSA-N |
Isomerische SMILES |
CC1(CCCCC1=O)/[N+](=C/C2=CC=C(C=C2)Br)/[O-] |
Kanonische SMILES |
CC1(CCCCC1=O)[N+](=CC2=CC=C(C=C2)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)


![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)


